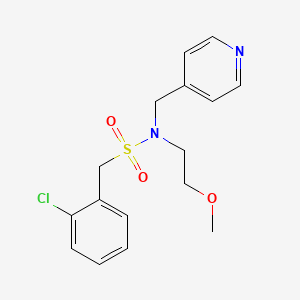

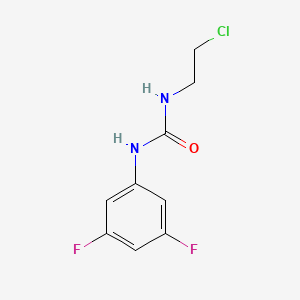

![molecular formula C12H11NO B2930451 5-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one CAS No. 441067-86-3](/img/structure/B2930451.png)

5-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Indole derivatives, such as the one you mentioned, are a class of compounds that have a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . They are widely studied due to their prevalence in natural products and their diverse biological activities.

Synthesis Analysis

The synthesis of indole derivatives often involves the Fischer indole synthesis, which is a chemical reaction that produces the aromatic heterocycle indole from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions .Molecular Structure Analysis

The molecular structure of indole derivatives is characterized by the presence of a pyrrole ring fused to a benzene ring. The exact structure would depend on the specific substituents attached to this basic skeleton .Chemical Reactions Analysis

Indole derivatives can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and oxidation . The exact reactions would depend on the specific substituents present on the indole ring.Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can vary widely depending on their specific structure. These properties can include melting point, boiling point, solubility in various solvents, and stability under various conditions .Scientific Research Applications

Chemical Synthesis and Reactions

5-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one and its derivatives have been studied for various chemical synthesis and reaction mechanisms. For instance, reactions of dimethyl acetylenedicarboxylate with N-methylindoles, including derivatives of this compound, have been explored to obtain lactones and diketones possessing the phenanthridone nucleus, useful in synthesizing various chemical compounds (Acheson, Choi, & Letcher, 1982).

Antibacterial, Antifungal, and Antitubercular Properties

Several derivatives of this compound have shown promising antibacterial, antifungal, and antitubercular activities. The synthesis of various 5-substituted derivatives has been reported to exhibit significant in vitro activity against a range of pathogens, including Mycobacterium tuberculosis, Escherichia coli, and Candida albicans (Akhaja & Raval, 2011).

Antiviral Activity

Derivatives of this compound have been studied for their antiviral properties. For example, 1,2,4-triazine derivatives, interacting with indoles like this compound, have demonstrated cytotoxic and antiviral actions against viruses like vaccinia virus (Rusinov, Egorov, Chupakhin, Belanov, Bormotov, & Serova, 2012).

Antimicrobial Activities

Compounds containing this compound have shown antimicrobial activities against Gram-negative and Gram-positive bacteria, as well as yeast. The synthesis of new indole-containing triazoles, pyrazoles, and pyrimidine derivatives has been explored, revealing their strong antimicrobial potential (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).

Role in Vesicle Formation

Studies on indole derivatives, including this compound, have shown their potential in forming stable vesicles, suggesting applications in drug delivery and membrane studies. This research provides insight into the potential use of such compounds as membrane anchors in proteins (Abel, De Wall, Edwards, Lalitha, Covey, & Gokel, 2000).

Mechanism of Action

Safety and Hazards

Future Directions

The study of indole derivatives is a very active area of research, with potential applications in fields such as medicinal chemistry, materials science, and synthetic biology. Future research will likely continue to explore the synthesis of new indole derivatives, their physical and chemical properties, and their potential applications .

Properties

IUPAC Name |

5-methyl-2,4-dihydro-1H-cyclopenta[b]indol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-7-3-2-4-8-9-5-6-10(14)12(9)13-11(7)8/h2-4,13H,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHKMMFRTDOXILY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C3=C(N2)C(=O)CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

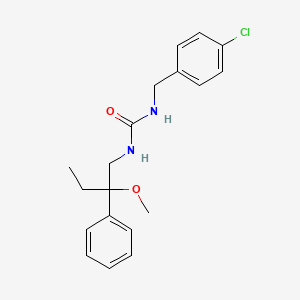

![(Z)-ethyl 2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2930369.png)

![4-[(4-Bromobenzyl)oxy]-3-chloro-5-methoxybenzaldehyde](/img/structure/B2930370.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2930371.png)

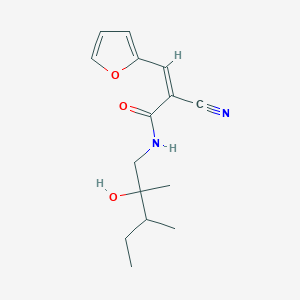

![3-allyl-2-mercapto-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2930372.png)

![N-(2-bromophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2930374.png)

![9-(3,4-dimethylphenyl)-3-heptyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

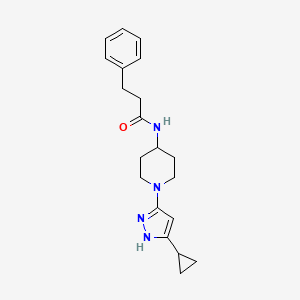

![3-[(Pentan-2-ylamino)methyl]phenol](/img/structure/B2930381.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(2-fluorophenoxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2930382.png)